3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Overview
Description
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a chemical compound that belongs to the family of phenethylamines. This compound has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is responsible for regulating mood, appetite, and sleep. The compound also acts on other neurotransmitter systems such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The compound increases the concentration of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It also increases the levels of dopamine and norepinephrine, which are involved in motivation and arousal. The compound has been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in lab experiments are its selectivity for serotonin reuptake inhibition and its potential applications in the field of neuroscience. The compound has been extensively studied for its antidepressant and anxiolytic properties and has shown promise in the treatment of other neurological disorders. The limitations of using this compound in lab experiments are related to its potential side effects and its narrow therapeutic window. The compound may cause adverse effects such as nausea, vomiting, and sexual dysfunction, and its dosage must be carefully monitored to avoid toxicity.
Future Directions
For the research on 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine include the investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and autism. The compound's mechanism of action and its effects on neurotransmitter systems make it a promising candidate for the development of new treatments for these disorders. Further research is also needed to determine the optimal dosage and administration of the compound to minimize its potential side effects and maximize its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selective serotonin reuptake inhibition and its effects on other neurotransmitter systems make it a promising candidate for the development of new treatments for neurological disorders. However, its potential side effects and narrow therapeutic window must be carefully monitored to ensure its safe and effective use. Further research is needed to determine the optimal dosage and administration of the compound and to explore its potential applications in other areas of neuroscience.
Scientific Research Applications
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine has been used in scientific research for its potential applications in the field of neuroscience. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
3-(3-methoxyphenoxy)-N-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-4-8-14-11-6-3-5-10(9-11)13-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZFEYHLCNJLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600543 | |
Record name | 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120998-51-8 | |
Record name | 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.